molecular formula C16H12O6S B2686697 4-methoxyphenyl 2-oxo-2H-chromene-6-sulfonate CAS No. 2415510-69-7

4-methoxyphenyl 2-oxo-2H-chromene-6-sulfonate

Cat. No.: B2686697
CAS No.: 2415510-69-7
M. Wt: 332.33
InChI Key: ANQQOWYTBXFWIQ-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-oxo-2H-chromene-6-sulfonate is a chemical compound with the molecular formula C16H12O6S . It has an average mass of 332.328 Da and a monoisotopic mass of 332.035461 Da .

Scientific Research Applications

Antibacterial Applications

Research on derivatives of 4-methoxyphenyl 2-oxo-2H-chromene-6-sulfonate has demonstrated significant antibacterial properties. Behrami and Dobroshi (2019) synthesized new derivatives, including 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride, showing high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Antihypertensive and Antiarrhythmic Agents

Amr et al. (2017) synthesized derivatives including substituted 6,7-dihydro-4-methoxy-7-methyl-7-substituted-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates, which were tested as potential antihypertensive α-blocking and antiarrhythmic agents, showcasing the versatility of this compound derivatives in medical applications (Amr et al., 2017).

Proton Exchange Membranes for Fuel Cells

Kim, Robertson, and Guiver (2008) focused on synthesizing comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells, displaying high proton conductivity and good membrane material properties (Kim, Robertson, & Guiver, 2008).

Oxidation Mechanisms and High-Valent Cobalt-Oxo Species

In studies examining oxidation mechanisms, Lai, Lepage, and Lee (2002) discovered that methoxy substituted benzyl phenyl sulfides, related to 4-methoxyphenyl derivatives, undergo oxidation through a concerted mechanism, indicating potential applications in synthetic chemistry and environmental remediation (Lai, Lepage, & Lee, 2002).

Corrosion Inhibition

Bouklah, Hammouti, Lagrenée, and Bentiss (2006) studied the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor, demonstrating over 96.19% efficiency at certain conditions, which signifies the compound's utility in protecting metals from corrosion in industrial applications (Bouklah et al., 2006).

Advanced Oxidation Processes for Environmental Applications

Yang et al. (2014) evaluated 6:2 fluorotelomer sulfonate under various advanced oxidation processes, finding UV with hydrogen peroxide to be highly effective. This indicates that derivatives of this compound could be relevant in developing new methods for treating environmental pollutants (Yang et al., 2014).

Properties

IUPAC Name

(4-methoxyphenyl) 2-oxochromene-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6S/c1-20-12-3-5-13(6-4-12)22-23(18,19)14-7-8-15-11(10-14)2-9-16(17)21-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQQOWYTBXFWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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